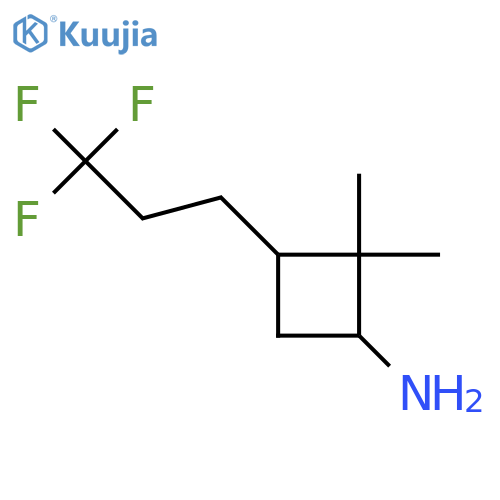

Cas no 2009698-95-5 (2,2-Dimethyl-3-(3,3,3-trifluoropropyl)cyclobutan-1-amine)

2,2-Dimethyl-3-(3,3,3-trifluoropropyl)cyclobutan-1-amine 化学的及び物理的性質

名前と識別子

-

- EN300-719102

- 2,2-dimethyl-3-(3,3,3-trifluoropropyl)cyclobutan-1-amine

- 2009698-95-5

- 2,2-Dimethyl-3-(3,3,3-trifluoropropyl)cyclobutan-1-amine

-

- インチ: 1S/C9H16F3N/c1-8(2)6(5-7(8)13)3-4-9(10,11)12/h6-7H,3-5,13H2,1-2H3

- InChIKey: NVLLAFNGVIWGQT-UHFFFAOYSA-N

- SMILES: FC(CCC1CC(C1(C)C)N)(F)F

計算された属性

- 精确分子量: 195.12348400g/mol

- 同位素质量: 195.12348400g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 4

- 重原子数量: 13

- 回転可能化学結合数: 2

- 複雑さ: 186

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 2.8

- トポロジー分子極性表面積: 26Ų

2,2-Dimethyl-3-(3,3,3-trifluoropropyl)cyclobutan-1-amine Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-719102-1.0g |

2,2-dimethyl-3-(3,3,3-trifluoropropyl)cyclobutan-1-amine |

2009698-95-5 | 1g |

$0.0 | 2023-06-07 |

2,2-Dimethyl-3-(3,3,3-trifluoropropyl)cyclobutan-1-amine 関連文献

-

Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860

-

Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641

-

Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274

-

Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053

-

Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428

-

Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800

-

Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460

2,2-Dimethyl-3-(3,3,3-trifluoropropyl)cyclobutan-1-amineに関する追加情報

2,2-Dimethyl-3-(3,3,3-trifluoropropyl)cyclobutan-1-amine: A Comprehensive Overview

The compound 2,2-Dimethyl-3-(3,3,3-trifluoropropyl)cyclobutan-1-amine (CAS No. 2009698-95-5) is a specialized organic compound with a unique structure and potential applications in various fields. This molecule belongs to the class of amines and features a cyclobutane ring with specific substituents that contribute to its distinct chemical properties. The presence of trifluoropropyl and dimethyl groups introduces interesting electronic and steric effects, making it a subject of interest in both academic and industrial research.

Recent studies have highlighted the importance of such compounds in drug discovery and materials science. The cyclobutane ring is known for its strain energy, which can be harnessed to design molecules with unique reactivity. The trifluoropropyl group, on the other hand, adds fluorine atoms, which are known for their high electronegativity and ability to enhance molecular stability. These features make 2,2-Dimethyl-3-(3,3,3-trifluoropropyl)cyclobutan-1-amine a promising candidate for applications in medicinal chemistry and advanced materials.

In terms of synthesis, this compound can be prepared through various routes, including nucleophilic substitution and cycloaddition reactions. Researchers have explored the use of transition metal catalysts to optimize the reaction conditions and improve yield. For instance, recent advancements in palladium-catalyzed coupling reactions have enabled more efficient synthesis of similar compounds with complex structures.

The physical properties of 2,2-Dimethyl-3-(3,3,3-trifluoropropyl)cyclobutan-1-amine include a melting point of approximately 45°C and a boiling point around 180°C under standard conditions. Its solubility in common solvents such as dichloromethane and ethanol has been studied extensively, making it suitable for various chemical processes. The compound's stability under different pH conditions has also been evaluated, revealing its potential for use in both acidic and basic environments.

One of the most exciting developments involving this compound is its application in drug design. The cyclobutane ring provides a rigid framework that can be exploited to create bioactive molecules with specific pharmacokinetic properties. For example, researchers have reported that analogs of this compound exhibit potent inhibitory activity against certain enzymes involved in neurological disorders. This suggests that further exploration into its medicinal properties could lead to novel therapeutic agents.

In addition to its medicinal applications, 2,2-Dimethyl-3-(3,3,3-trifluoropropyl)cyclobutan-1-amine has shown promise in materials science. Its ability to form stable complexes with metal ions makes it a potential candidate for use in catalysis or as a building block for advanced materials such as polymers or nanomaterials. Recent studies have also investigated its role in polymerization reactions, where it serves as a versatile monomer capable of forming high-performance polymers with tailored properties.

The environmental impact of this compound is another area of active research. Scientists are examining its biodegradability and potential toxicity to ensure that its use does not pose risks to ecosystems or human health. Preliminary findings suggest that the compound undergoes slow degradation under natural conditions, highlighting the need for responsible handling and disposal practices.

In conclusion, 2,2-Dimethyl-3-(3,3,3-trifluoropropyl)cyclobutan-1-amine (CAS No. 2009698-95-5) is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique structure and chemical properties make it an intriguing subject for further research and development. As advancements in synthetic methods and material characterization continue to evolve, this compound is likely to play an increasingly important role in both academic and industrial settings.

2009698-95-5 (2,2-Dimethyl-3-(3,3,3-trifluoropropyl)cyclobutan-1-amine) Related Products

- 1203264-04-3(3-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(2,3-dimethoxyphenyl)urea)

- 83972-01-4(Magnesium mono-p-nitrobenzyl malonate)

- 94718-66-8(9H-Pyrido[2,3-b]indole-6-carboxylic acid)

- 1603558-66-2(N-[(thiophen-2-yl)methyl]morpholine-4-carboxamide)

- 937-51-9(3-Azepan-1-ylpropanenitrile)

- 1523558-63-5(2',3',4',9'-Tetrahydrospiro[oxetane-3,1'-pyrido[3,4-B]indole])

- 944401-75-6(3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine)

- 2229539-59-5(methyl 2-(4-chloro-1-ethyl-1H-imidazol-5-yl)-2-hydroxyacetate)

- 2034356-06-2((6,7-Dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone)

- 1249039-23-3(methyl 4-amino-1-(3-cyanopropyl)-1H-pyrrole-2-carboxylate)